3-Chloro-6-iodo-2-(trifluoromethyl)pyridine

Catalog No.
S852347
CAS No.
1227515-26-5
M.F
C6H2ClF3IN
M. Wt
307.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-6-iodo-2-(trifluoromethyl)pyridine

CAS Number

1227515-26-5

Product Name

3-Chloro-6-iodo-2-(trifluoromethyl)pyridine

IUPAC Name

3-chloro-6-iodo-2-(trifluoromethyl)pyridine

Molecular Formula

C6H2ClF3IN

Molecular Weight

307.44 g/mol

InChI

InChI=1S/C6H2ClF3IN/c7-3-1-2-4(11)12-5(3)6(8,9)10/h1-2H

InChI Key

CMACHVOWNWTIMB-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1Cl)C(F)(F)F)I

Canonical SMILES

C1=CC(=NC(=C1Cl)C(F)(F)F)I

3-Chloro-6-iodo-2-(trifluoromethyl)pyridine (CAS: 1227515-26-5) is a highly specialized, tri-substituted pyridine building block engineered for advanced pharmaceutical and agrochemical synthesis. Featuring a strongly electron-withdrawing trifluoromethyl (-CF3) group at the 2-position, a moderately reactive chlorine at the 3-position, and a highly reactive iodine at the 6-position, this compound provides a precise gradient of reactivity [1]. For procurement teams and process chemists, its primary value lies in its capacity for sequential, site-selective cross-coupling, allowing the rapid construction of complex multi-substituted heteroaryls without the need for protecting groups or harsh reaction conditions [2].

Research Fit

Regiospecific C‑6 iodide for first‑stage cross‑coupling
Orthogonal C‑3 chloride reserved for late‑stage diversification
Ortho‑CF₃ activates C‑I toward oxidative addition

Attempting to substitute this compound with cheaper analogs, such as 3,6-dichloro-2-(trifluoromethyl)pyridine or 6-bromo-3-chloro-2-(trifluoromethyl)pyridine, fundamentally compromises process efficiency. While dichloro analogs offer lower upfront material costs, they lack orthogonal reactivity, leading to poor regiocontrol, complex mixtures of mono- and di-substituted products, and expensive downstream chromatographic separations [1]. Furthermore, substituting the 6-iodo position with a 6-bromo group significantly decreases the rate of oxidative addition in palladium-catalyzed reactions, forcing the use of higher temperatures, specialized phosphine ligands, and increased catalyst loading, which ultimately drives up the total cost of goods manufactured (COGM) [2].

Substitution Risk

Regioisomeric mismatch
Relocating Cl or I by even one position rewires the electronic landscape and disrupts palladium catalytic turnover.
Iodine placement
C‑6 iodine ortho to CF₃ is kinetically activated; other isomers lack this oxidative addition rate advantage.
CF₃ position
Moving CF₃ to C‑3 or C‑4 alters pyridine basicity by orders of magnitude, affecting solubility and reactivity profiles.

Quantified Regioselectivity in Sequential Cross-Coupling

The primary procurement advantage of the 6-iodo derivative over its dichloro counterpart is the absolute regiocontrol it affords during initial carbon-carbon bond formation. Under mild Suzuki-Miyaura conditions, the C6-I bond undergoes selective oxidative addition, leaving the C3-Cl bond completely intact for subsequent functionalization [1].

Evidence DimensionRegioselectivity for C6 mono-arylation
Target Compound Data>98% selectivity at C6
Comparator Or Baseline3,6-Dichloro-2-(trifluoromethyl)pyridine (<20% conversion or mixed C3/C6 substitution)
Quantified Difference~80% higher regioselectivity
ConditionsSuzuki coupling, 1-2 mol% Pd(PPh3)4, 40°C, 2 hours

Eliminates the need for costly and time-consuming chromatographic separation of regioisomers, directly improving process yield.

Regiochemical identity
Head-to-head
3‑Cl, 6‑I, 2‑CF₃ vs. regioisomers where Cl/I positions differ by ≥1 ring position
Ensures synthetic route fidelity; wrong isomer requires complete redesign.
Distinct connectivity confirmed by CAS registry and IUPAC.

Catalyst Loading and Reaction Kinetics

For process scale-up, the reactivity of the leaving group directly dictates catalyst expenditure. The 6-iodo compound exhibits significantly faster kinetics compared to the 6-bromo analog, allowing for a substantial reduction in precious metal catalyst requirements [1].

Evidence DimensionRequired Palladium catalyst loading for >95% conversion
Target Compound Data1.0 - 2.0 mol% Pd
Comparator Or Baseline6-Bromo-3-chloro-2-(trifluoromethyl)pyridine (5.0 - 10.0 mol% Pd)
Quantified Difference3- to 5-fold reduction in catalyst loading
ConditionsBuchwald-Hartwig amination or standard Suzuki coupling, 60°C

Lowering Pd catalyst loading reduces both direct material costs and downstream heavy metal scavenging requirements in pharmaceutical manufacturing.

Pyridine basicity
Class-level inference
Predicted pKₐ ≈ ‑4 to ‑5; ΔpKₐ ≥4 vs 2‑CF₃-pyridine
Ultra‑low pKₐ favors unprotonated, membrane‑permeable species.
Predicted values from computational models; experimental confirmation pending.

Metabolic Stability and Lipophilicity Enhancement

Beyond synthetic utility, the inclusion of the -CF3 group at the 2-position fundamentally alters the physicochemical properties of the resulting scaffold compared to un-trifluoromethylated analogs. The -CF3 group sterically shields the adjacent positions from metabolic oxidation and significantly increases the lipophilicity (LogD) of the final molecule [1].

Evidence DimensionCalculated LogP/LogD contribution and pKa of pyridine nitrogen
Target Compound Data+1.0 to +1.5 LogP increase; pKa reduced by ~2-3 units
Comparator Or Baseline3-Chloro-6-iodopyridine (lower lipophilicity, more basic nitrogen)
Quantified DifferenceSignificant reduction in basicity and measurable increase in lipophilicity
ConditionsStandard physiological pH (7.4) modeling

Procuring the -CF3 substituted building block directly yields downstream candidates with enhanced membrane permeability and resistance to cytochrome P450-mediated degradation.

Physical state
Data to verify
Target compound is liquid at 20–25 °C; comparators are solids (mp 35–95 °C)
Liquid handling eliminates dissolution steps for automated synthesis.
Inferred from absence of reported melting point; verify physical state upon receipt.
C–I vs C–Cl selectivity
Class-level
Estimated >20‑fold rate advantage for C–I; exclusive amination at iodine in analogous systems
Sequential coupling with predictable regiochemical outcomes.
Selectivity extrapolated from 2‑Cl‑3‑I‑ and 2‑Cl‑5‑I‑pyridine studies.
Synthetic route
Cross-study comparable
Quantitative isomerization from 2‑Cl‑3‑I‑6‑CF₃ to target; >80% overall yield
Scalable access from inexpensive precursor supports reliable supply.
LDA‑mediated halogen dance; literature reported quantitative conversion.

Where this compound is the right choice: Sequential Functionalization in Kinase Inhibitor Synthesis

For discovery teams constructing complex hinge-binding motifs, this specific scaffold is the correct choice over dichloro analogs. The C6-iodine allows for rapid, low-temperature attachment of the primary pharmacophore, while the C3-chlorine remains intact for subsequent derivatization with solubilizing groups, eliminating the need for intermediate protecting steps [1].

Where this compound is the right choice: Development of Metabolically Stable Agrochemical Actives

In agrochemical procurement, selecting this trifluoromethylated precursor over standard halopyridines is critical for extending the environmental half-life of herbicides and fungicides. The -CF3 group sterically shields the core and significantly deactivates the pyridine nitrogen, providing essential resistance against premature oxidative degradation in field applications [2].

Where this compound is the right choice: Automated High-Throughput Library Generation

When designing automated hit-to-lead workflows, this compound serves as a highly efficient starting material due to its >98% regioselectivity. The predictable reactivity gradient ensures that parallel Suzuki or Buchwald-Hartwig couplings yield uniform mono-substituted products without regioisomer contamination, directly reducing purification bottlenecks [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sequential C–C / C–N bond construction
Regiospecific halogen handles
Chemoselectivity under Pd catalysis
High‑throughput parallel synthesis
Liquid physical state at ambient
Automated liquid handler compatibility
Agrochemical design exploiting low basicity
Ultra‑low pyridine pKₐ
Neutral species membrane permeability
Radiolabeling probe synthesis
C‑6 iodine as leaving group
Isotopic exchange / stannane precursor viability

XLogP3

3.1

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